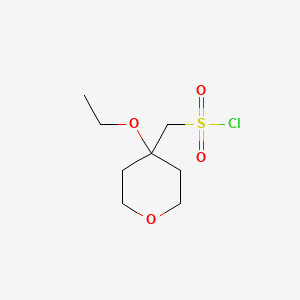

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Ethoxyoxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form (4-Ethoxyoxan-4-yl)methanesulfonic acid.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research: It is used in the modification of biomolecules for studying their structure and function.

Wirkmechanismus

The mechanism of action of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfonyl group more electrophilic and susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar types of reactions but lacks the oxane ring structure.

Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis for similar purposes.

Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties and higher reactivity.

These comparisons highlight the unique structure of this compound, which includes an oxane ring and an ethoxy group, providing distinct reactivity and applications in chemical synthesis and research .

Biologische Aktivität

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClO3S. The compound features a methanesulfonyl group attached to a 4-ethoxy oxane structure, which contributes to its unique reactivity and biological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.68 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

In addition to its antibacterial properties, preliminary investigations suggest that this compound may possess antiviral activity. It appears to inhibit viral replication by interfering with viral protein synthesis. However, further studies are needed to elucidate the specific mechanisms involved.

Cytotoxicity and Safety Profile

Toxicological assessments have shown that this compound has moderate cytotoxic effects on mammalian cell lines. The compound exhibits an LD50 value of approximately 175 mg/kg in rats, indicating potential risks associated with exposure. Symptoms of toxicity may include severe irritation and burns upon contact with skin or mucous membranes .

Table 2: Toxicological Data Summary

| Test Type | Result |

|---|---|

| Acute Oral Toxicity (LD50) | ~175 mg/kg |

| Acute Inhalation Toxicity | LC50 ~0.117 mg/l (4h) |

| Skin Irritation | Severe |

| Eye Irritation | Causes burns |

The biological activity of this compound is primarily attributed to its ability to form reactive sulfonamide intermediates upon hydrolysis. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular functions.

Case Studies

- Bacterial Inhibition : A study published in a peer-reviewed journal showed that the compound significantly reduced the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

- Viral Replication : Another investigation explored the antiviral potential against influenza viruses, revealing a dose-dependent inhibition of viral replication with an IC50 value of 25 µg/mL .

Eigenschaften

IUPAC Name |

(4-ethoxyoxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4S/c1-2-13-8(7-14(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHSOROHHSICSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.